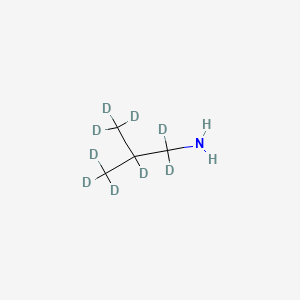
2-Methylpropyl-d9-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylpropyl-d9-amine is a stable isotope-labeled compound with the molecular formula C4H2D9N and a molecular weight of 82.19 . This compound is often used in scientific research due to its unique properties, which include the presence of deuterium atoms. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 2-Methylpropyl-d9-amine typically involves the alkylation of ammonia or amines with deuterated alkyl halides. One common method is the nucleophilic substitution of haloalkanes with ammonia or primary amines . This reaction can be carried out under mild conditions, often at room temperature, and can yield primary, secondary, or tertiary amines depending on the starting materials and reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of deuterated reagents, such as deuterated alkyl halides, is crucial for the incorporation of deuterium atoms into the final product. The reaction conditions are optimized to ensure high yields and purity of the desired amine.
化学反应分析
Types of Reactions
2-Methylpropyl-d9-amine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the amine to a corresponding nitroso or nitro compound.
Reduction: Reduction reactions can convert nitroso or nitro compounds back to amines.
Substitution: Nucleophilic substitution reactions can replace the amine group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated compounds and strong bases are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield nitroso or nitro derivatives, while reduction can regenerate the original amine.
科学研究应用
2-Methylpropyl-d9-amine is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference material in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the synthesis of deuterated compounds for various industrial applications.
作用机制
The mechanism of action of 2-Methylpropyl-d9-amine involves its interaction with molecular targets and pathways in biological systems. The presence of deuterium atoms can influence the compound’s metabolic stability and reactivity. Deuterium substitution can lead to a kinetic isotope effect, where the rate of chemical reactions involving the compound is altered due to the presence of heavier deuterium atoms .
相似化合物的比较
Similar Compounds
Methylamine (CH3NH2): A primary amine with a similar structure but without deuterium atoms.
Ethylamine (C2H5NH2): Another primary amine with a slightly larger alkyl group.
Isopropylamine (C3H7NH2): A primary amine with a branched alkyl group.
Uniqueness
2-Methylpropyl-d9-amine is unique due to the presence of deuterium atoms, which can significantly alter its physical and chemical properties compared to non-deuterated analogs. This makes it particularly valuable in scientific research for studying isotope effects and tracing metabolic pathways .
生物活性
2-Methylpropyl-d9-amine, also known as 2-Methylpropan-1-amine-d9 hydrochloride, is a deuterated amine compound that has garnered attention in scientific research for its unique biological properties. The incorporation of deuterium atoms enhances the compound's stability and resistance to metabolic degradation, making it a valuable tool in pharmacokinetic studies and metabolic research.
- Molecular Formula : C4H3ClD9N
- Molecular Weight : 118.65 g/mol
- LogP : 2.10
These properties contribute to its application in various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) .
The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems. It acts as a monoamine depleting agent, similar to other compounds like tetrabenazine. The mechanism involves the inhibition of vesicular monoamine transporters, leading to decreased levels of neurotransmitters such as dopamine in the synaptic cleft. This action is beneficial in managing conditions associated with hyperkinetic movement disorders.
Biological Activity and Research Findings
Recent studies have highlighted several aspects of the biological activity of this compound:
- Pharmacokinetics : The deuterated form exhibits altered pharmacokinetic profiles compared to its non-deuterated counterparts, offering potential advantages in terms of reduced side effects and prolonged activity due to slower metabolism .
- Metabolic Studies : It is utilized in metabolic studies to trace biochemical pathways, allowing researchers to understand the metabolism of deuterated compounds better. This is particularly useful in drug development processes where metabolic stability is crucial .
-
Case Studies :
- In a study examining the effects of various N-substituted amines on serotonin receptors, compounds similar to this compound showed selective agonist activity at the serotonin 2C receptor, indicating potential therapeutic applications in treating mood disorders .
- Another investigation into the pharmacological properties of deuterated amines revealed enhanced stability and efficacy in vivo, suggesting that this compound could be beneficial for conditions requiring sustained neurotransmitter modulation.
Data Table: Summary of Biological Activity
| Aspect | Details |
|---|---|
| Compound Name | This compound hydrochloride |
| Mechanism | Inhibition of vesicular monoamine transporters |
| Pharmacokinetic Advantage | Slower metabolism; prolonged activity |
| Key Applications | Metabolic studies; pharmacokinetic research; drug development |
| Related Compounds | 2-Methylpropylamine; Isobutylamine |
属性
分子式 |
C4H11N |
|---|---|
分子量 |
82.19 g/mol |
IUPAC 名称 |
1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-1-amine |
InChI |
InChI=1S/C4H11N/c1-4(2)3-5/h4H,3,5H2,1-2H3/i1D3,2D3,3D2,4D |
InChI 键 |
KDSNLYIMUZNERS-CBZKUFJVSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])N |
规范 SMILES |
CC(C)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















